n-Octylsuccinic anhydride

cellulose modification hydrophobic films contact angle

Unsaturated alk(en)yl succinic anhydrides degrade via oxidation, compromising reproducibility in cellulose modification and bioconjugation. This saturated C8 analog eliminates that liability: • CNF film esterification: +14° water contact angle (37°→51°), +72% tensile strength (18→31 MPa) under DES processing. • Stable peptide/protein succinylation with distinct ice recrystallization inhibition profiles vs. unsubstituted succinic anhydride. • White crystalline solid; store under inert gas at RT (<15°C); moisture-sensitive.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 4200-92-4
Cat. No. B1583353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octylsuccinic anhydride
CAS4200-92-4
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC(=O)OC1=O
InChIInChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3
InChIKeyOAJCSERLBQROJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Octylsuccinic Anhydride: R&D and Industrial Sourcing


n-Octylsuccinic anhydride (CAS 4200-92-4), a saturated C8 alkyl-substituted succinic anhydride (molecular formula C12H20O3; molecular weight 212.29 g/mol), is a white to almost white crystalline solid at ambient temperature . The molecule consists of a cyclic anhydride head group covalently attached to a linear eight‑carbon alkyl chain, yielding a structure that is saturated—i.e., lacking the alkene unsaturation present in its close analog octenylsuccinic anhydride (OSA, CAS 26680-54-6) [1]. This absence of a carbon‑carbon double bond eliminates the potential for oxidation, polymerization, or unwanted side reactions that can occur with unsaturated derivatives during storage, high‑temperature processing, or in chemically aggressive environments [1].

n-Octylsuccinic Anhydride vs. Generic Succinic Anhydrides


The common class name "succinic anhydride" or "alk(en)yl succinic anhydride" encompasses molecules with widely divergent alkyl chain lengths (C3–C22) and saturation states (alkenyl vs. alkyl), each of which yields markedly different hydrophobic character, melting point, surface activity, and mechanical properties in derivative materials [1][2]. For example, a shift from the saturated C8 alkyl chain of n‑octylsuccinic anhydride to the unsaturated C12 chain of dodecenylsuccinic anhydride (DDSA) alters physical state (solid vs. viscous liquid), modifies film flexibility, and changes water contact angle by tens of degrees—differences that cannot be compensated for by adjusting concentration alone [3]. Substituting an in‑class analog without verifying these structure‑specific parameters can result in unexpected changes in product performance, shelf life, and regulatory compliance.

n-Octylsuccinic Anhydride: Head-to-Head Evidence


Hydrophobicity: OSA vs. Unmodified Cellulose Films

In a study on deep eutectic solvent (DES)-mediated esterification of nanocellulose, modification with n-octylsuccinic anhydride (OSA) increased the static water contact angle of the resulting films from 37° (unmodified control) to 51° (CNF-DES/OSA), representing a 14° increase [1]. While a direct head‑to‑head comparison with other chain‑length analogs is not available in this study, the data quantify the hydrophobic contribution of the saturated C8 chain relative to the unmodified hydrophilic substrate.

cellulose modification hydrophobic films contact angle

Tensile Strength: OSA-Modified vs. Control

The same DES‑mediated esterification with n‑octylsuccinic anhydride (OSA) increased the tensile strength of the resulting cellulose films from 18 MPa (unmodified control) to 31 MPa (OSA‑modified), a relative improvement of 72% [1]. Strain at break also improved, from 2.2% to 6.1%, indicating that the modification imparts both strength and flexibility [1].

cellulose composite mechanical properties tensile strength

IRI Activity: OSA vs. Succinic Anhydride

A study on the succinylation of zein and gelatin hydrolysates compared n‑octylsuccinic anhydride (OSA) to unsubstituted succinic anhydride (SA). The researchers noted that while SA modification introduces carboxylic groups and a negative charge (increasing hydrophilicity), OSA modification—by virtue of its eight‑carbon alkyl chain—alters the hydrophobic/hydrophilic balance, leading to different ice recrystallization inhibition (IRI) activity [1]. Specific quantitative IRI values for OSA‑modified peptides are not reported in the abstract; however, the study explicitly states that the two modifiers produce distinct outcomes, establishing that they cannot be used interchangeably [1].

ice recrystallization cryoprotection peptide modification

n-Octylsuccinic Anhydride Applications


Hydrophobic Modification of Cellulose Films

Based on direct experimental evidence, n‑octylsuccinic anhydride (OSA) can be used to esterify cellulose nanofibrils (CNF) or all‑cellulose composites (ACC) via deep eutectic solvent (DES) processing, resulting in a 14° increase in water contact angle (from 37° to 51°) and a 72% increase in tensile strength (from 18 MPa to 31 MPa) [1]. This dual improvement in hydrophobicity and mechanical robustness makes OSA‑modified cellulose films strong candidates for sustainable barrier coatings, biodegradable packaging, and reinforced paper products where moisture resistance and durability are paramount [1].

Peptide Modification for Surface Activity

Research demonstrates that n‑octylsuccinic anhydride (OSA) can be used to succinylate peptides and proteins (e.g., zein, gelatin hydrolysates), introducing a saturated C8 alkyl chain that alters the molecule's hydrophobic/hydrophilic balance [1]. This modification yields a different ice recrystallization inhibition (IRI) profile compared to modification with unsubstituted succinic anhydride (SA), suggesting potential utility in cryoprotectant formulations, antifreeze protein mimetics, or the stabilization of frozen foods and pharmaceuticals [1]. The saturated nature of the octyl chain (vs. the unsaturated octenyl chain of OSA) provides enhanced oxidative stability during long‑term storage of the modified biomaterials [2].

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